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Introduction

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound featuring a benzofuran

core structure. This scaffold is of significant interest to the scientific community, particularly in

the fields of medicinal chemistry and drug development. Benzofuran derivatives are pervasive

in natural products and have been identified as privileged structures, demonstrating a wide

array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The

inherent reactivity of the 3(2H)-benzofuranone system, combined with the electronic influence

of the methyl group on the benzene ring, makes this molecule a versatile building block for the

synthesis of more complex, biologically active compounds.[2][3]

This guide provides a comprehensive overview of the core chemical properties of 5-Methyl-
3(2H)-benzofuranone. It is designed for researchers, scientists, and drug development

professionals, offering field-proven insights into its structure, spectroscopic signature, reactivity,

and handling. The information presented herein is intended to facilitate its effective use in

synthesis and to accelerate the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical
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The foundational step in understanding the utility of any chemical compound is a thorough

characterization of its physical and structural properties. 5-Methyl-3(2H)-benzofuranone
consists of a furanone ring fused to a toluene molecule. The methyl group at the 5-position

influences the electron density of the aromatic ring, which in turn affects the molecule's

reactivity and biological interactions.

Caption: Molecular structure of 5-Methyl-3(2H)-benzofuranone.

The key physicochemical data for this compound are summarized in the table below, providing

a quick reference for experimental planning.

Property Value Source

CAS Number 54120-66-0 [4][5]

Molecular Formula C₉H₈O₂ [6]

Molecular Weight 148.16 g/mol [6]

IUPAC Name
5-Methyl-1-benzofuran-3(2H)-

one
[7]

Melting Point 54 °C [6]

Boiling Point 283.3 ± 40.0 °C (Predicted) [6]

Density 1.211 ± 0.06 g/cm³ (Predicted) [6]

Spectroscopic Analysis: A Compound's Fingerprint
Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structure of a

synthesized or purchased compound. The choice of spectroscopic method is dictated by the

information required; a combination of IR, NMR, and MS provides a comprehensive structural

elucidation.[8][9]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. For 5-
Methyl-3(2H)-benzofuranone, the spectrum is dominated by two key features:
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm⁻¹,

which is characteristic of the carbonyl group within the five-membered lactone (ester) ring.

Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will appear

around 3000-3100 cm⁻¹ (C-H stretching) and 1450-1600 cm⁻¹ (C=C ring stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

[11][12]

¹H NMR:

Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield

region, typically between δ 6.8-7.5 ppm. The specific splitting pattern (e.g., a singlet and

two doublets) will depend on the coupling between adjacent protons.

Methylene Protons (-CH₂-) (2H): The protons at the C2 position, adjacent to the ether

oxygen, are expected to produce a singlet around δ 4.5-5.0 ppm. The singlet nature arises

from the absence of adjacent protons.

Methyl Protons (-CH₃) (3H): The methyl group attached to the aromatic ring will give rise

to a sharp singlet at approximately δ 2.3-2.5 ppm.

¹³C NMR:

Carbonyl Carbon (C=O): The lactone carbonyl carbon is the most deshielded and will

appear significantly downfield, expected around δ 195-205 ppm.

Aromatic Carbons (6C): These carbons will resonate in the δ 110-155 ppm range.

Methylene Carbon (-CH₂-) (1C): The C2 carbon is expected around δ 70-80 ppm.

Methyl Carbon (-CH₃) (1C): The methyl carbon will be the most upfield signal, appearing

around δ 20-25 ppm.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can offer structural clues through

fragmentation patterns.

Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak at m/z =

148, corresponding to the molecular weight of the compound.

Fragmentation: Common fragmentation pathways may include the loss of CO (m/z = 120) or

cleavage of the furanone ring.

Synthesis and Reactivity
Understanding the synthesis and reactivity of 5-Methyl-3(2H)-benzofuranone is crucial for its

application as a synthetic intermediate. Benzofuranone scaffolds can be constructed through

various strategies, often involving cyclization reactions.[1][13]

General Synthesis Protocol
A common approach to benzofuranones involves the intramolecular cyclization of a suitably

substituted precursor. One established method is the acid-catalyzed dehydration and

cyclization of an α-phenoxy-β-ketoester.[14]
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Generalized Synthetic Workflow

p-Cresol + Chloroacetoacetate

Williamson Ether Synthesis
(Base, e.g., K₂CO₃)

α-(4-methylphenoxy)acetoacetate

Intramolecular Cyclization
(Strong Acid, e.g., H₂SO₄)

5-Methyl-3(2H)-benzofuranone

Purification
(Crystallization / Chromatography)

Verified Product

Click to download full resolution via product page

Caption: Workflow for a common benzofuranone synthesis route.

Step-by-Step Methodology:
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Ether Formation: To a solution of p-cresol in a suitable solvent (e.g., acetone), add a base

such as potassium carbonate. Stir the mixture and add ethyl chloroacetoacetate dropwise.

Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent

under reduced pressure to obtain the crude α-(4-methylphenoxy)acetoacetate intermediate.

Cyclization: Add the crude intermediate to a strong acid, such as concentrated sulfuric acid,

at a controlled temperature (e.g., 0-10 °C). The causality here is that the strong acid

protonates the ester carbonyl, facilitating intramolecular Friedel-Crafts acylation onto the

electron-rich aromatic ring.

Isolation: Carefully pour the reaction mixture over ice water. The product will precipitate as a

solid.

Purification: Collect the solid by filtration, wash with water, and dry. Further purification can

be achieved by recrystallization from a suitable solvent like ligroin or ethanol to yield pure 5-
Methyl-3(2H)-benzofuranone.[6] Each batch should be validated using the spectroscopic

methods outlined in Section 2 to confirm identity and purity.

Core Reactivity
The reactivity of 5-Methyl-3(2H)-benzofuranone is centered on three main areas:

The Methylene Group (C2): The protons on the carbon alpha to the carbonyl group are acidic

and can be removed by a base. This generates a nucleophilic enolate, which is the key to

many subsequent reactions. This reactivity is widely exploited in Knoevenagel condensation

reactions with aldehydes to form 2-benzylidene derivatives, often called aurones.[2] This

reaction is foundational for creating libraries of potential drug candidates.

The Carbonyl Group (C3): The carbonyl carbon is electrophilic and can be attacked by

nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBH₄), to yield the

corresponding tertiary or secondary alcohol.

The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The

methyl group is an activating, ortho-, para-director, meaning incoming electrophiles will

preferentially add to the C4, C6, and C7a positions (relative to the methyl group).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1584658?utm_src=pdf-body
https://www.benchchem.com/product/b1584658?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB31486442_EN.htm
https://www.benchchem.com/product/b1584658?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9664859/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Applications in Research and Drug Development
The 5-methyl-3(2H)-benzofuranone moiety is a valuable scaffold in medicinal chemistry. Its

derivatives have been investigated for a range of therapeutic applications.

Antimicrobial and Antileishmanial Agents: Hybrids of benzofuranone and nitroimidazole have

been synthesized and shown to possess potent activity against Leishmania major and

methicillin-resistant Staphylococcus aureus (MRSA).[2] The core structure serves as a rigid

scaffold to position the pharmacophoric nitroimidazole group.

Neuroprotective Agents: A derivative of 5-methyl-benzofuran, MBPTA, was identified as a

novel Rho-associated protein kinase (ROCK) inhibitor.[3] It demonstrated significant

protective effects against MPP⁺-induced oxidative stress and cell death in a cellular model of

Parkinson's disease, highlighting the potential of this scaffold in developing treatments for

neurodegenerative disorders.[3]

CDK2 Inhibitors for Cancer Therapy: Benzofuran derivatives have been designed and

synthesized as novel type II CDK2 inhibitors.[14] Several compounds showed potent

inhibitory and cytotoxic activities, with good selectivity towards cancerous cells over normal

cells, making them promising leads for anticancer drug development.[14]

Safety and Handling
Proper handling of all chemicals is paramount in a research environment. Based on available

safety data sheets (SDS), the following precautions should be observed.[15][16][17]

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, gloves, and a lab coat.[15]

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid ingestion and

inhalation. Keep away from open flames and hot surfaces.[15]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
5-Methyl-3(2H)-benzofuranone is more than a simple heterocyclic compound; it is a versatile

and valuable building block for chemical synthesis and drug discovery. Its well-defined

physicochemical properties, predictable spectroscopic signature, and versatile reactivity make

it an attractive starting point for creating diverse molecular architectures. The demonstrated

biological activities of its derivatives in areas such as neuroprotection, cancer, and infectious

diseases underscore the continued importance of this scaffold in the development of novel

therapeutics. This guide provides the foundational knowledge required for researchers to

confidently and effectively utilize this compound in their scientific endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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